

An In-depth Technical Guide to the Solubility of Pentabromophenol in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **pentabromophenol** (PBP) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes available qualitative and semi-quantitative information to inform laboratory work. Furthermore, it details established experimental protocols for determining solubility, enabling researchers to generate specific data as required.

Introduction to Pentabromophenol

Pentabromophenol is a highly brominated aromatic compound. Its chemical structure, characterized by a hydroxyl group attached to a benzene ring substituted with five bromine atoms, dictates its physicochemical properties, including its solubility. Understanding the solubility of PBP in different organic solvents is crucial for a variety of applications, including its use as a flame retardant, a chemical intermediate, and in toxicological studies.

Solubility of Pentabromophenol in Organic Solvents

The solubility of a solid in a liquid solvent is influenced by factors such as the chemical nature of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure. For **pentabromophenol**, its large, nonpolar brominated structure and the presence of a polar hydroxyl group result in a nuanced solubility profile.



Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for **pentabromophenol** across a wide range of organic solvents at various temperatures is not readily available in the reviewed scientific literature. However, qualitative and semi-quantitative descriptions have been compiled from various sources to provide guidance. The following table summarizes the available information.

| Solvent Classification | Solvent | Chemical Formula | Qualitative/Se mi- Quantitative Solubility | Citation |
|---------------------------------|------------------|--|---|-----------|
| Alcohols | Ethanol | C ₂ H ₅ OH | Soluble | [1] |
| Methanol | СН₃ОН | Slightly Soluble | [2][3] | |
| Aromatic Hydrocarbons | Benzene | С6Н6 | Soluble | [1] |
| Toluene | С7Н8 | A solution of 100 μg/mL has been prepared. | [4] | |
| Ethers | Diethyl Ether | (C ₂ H ₅) ₂ O | Slightly Soluble | [1] |
| Carboxylic Acids | Acetic Acid | СН₃СООН | Soluble | [1] |
| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Slightly Soluble | [2][3] |
| Other | Carbon Disulfide | CS ₂ | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | [3] | |
| Aqueous | Water | H ₂ O | Insoluble | [1][2][3] |

It is important to note that terms like "soluble" and "slightly soluble" are not precise and can vary between sources. For applications requiring exact concentrations, experimental determination of solubility is recommended.



Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

- Preparation: An excess amount of **pentabromophenol** is added to a known volume of the selected organic solvent in a flask with a tight-fitting stopper.
- Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the solution is allowed to stand to allow the
 undissolved solid to settle. An aliquot of the supernatant is then carefully removed, typically
 after centrifugation or filtration, to separate the saturated solution from the excess solid.
- Quantification: The concentration of pentabromophenol in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, highperformance liquid chromatography (HPLC), or gravimetric analysis.
- Calculation: The solubility is then expressed as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g solvent or mol/L).

Gravimetric Method

The gravimetric method is a straightforward and accurate way to determine solubility, particularly when the solute is non-volatile.

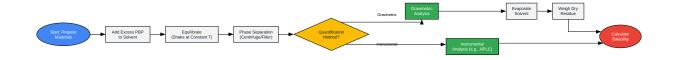
Methodology:



- Saturated Solution Preparation: A saturated solution of pentabromophenol is prepared in the chosen organic solvent as described in the shake-flask method (steps 1 and 2).
- Aliquot Collection: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, solvent-resistant container (e.g., a glass evaporating dish).
- Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven) until a constant weight of the dried residue is achieved.
- Mass Determination: The container with the dried **pentabromophenol** residue is weighed.
- Calculation: The mass of the dissolved pentabromophenol is determined by subtracting the
 initial weight of the empty container. The solubility is then calculated as the mass of the
 solute per the initial volume or mass of the solvent aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of **pentabromophenol** solubility using the shake-flask and gravimetric methods.



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Caption: Experimental workflow for determining **pentabromophenol** solubility.

Conclusion

This technical guide has summarized the available information on the solubility of **pentabromophenol** in organic solvents and provided detailed experimental protocols for its



determination. While a comprehensive quantitative dataset is currently lacking in the literature, the qualitative data and methodologies presented here offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. For applications requiring precise solubility values, it is strongly recommended that experimental determination be carried out using the methods outlined in this guide.

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